3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide
CAS No.:
Cat. No.: VC14784220
Molecular Formula: C19H13FN4O
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13FN4O |
|---|---|
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | 3-fluoro-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C19H13FN4O/c20-13-5-3-4-12(10-13)19(25)22-14-7-8-15-17(11-14)24-18(23-15)16-6-1-2-9-21-16/h1-11H,(H,22,25)(H,23,24) |
| Standard InChI Key | VJHFTJIEKBXPGS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Introduction
Chemical Identity and Structural Features
3-Fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide is a heterocyclic organic compound characterized by a benzamide core linked to a pyridinyl-substituted benzimidazole moiety. Key structural attributes include:
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Benzimidazole ring: A fused bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions in biological targets .
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Pyridin-2-yl substituent: Enhances solubility and binding affinity through hydrogen bonding with kinase active sites .
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3-Fluorobenzamide group: The electron-withdrawing fluorine atom at the meta position stabilizes the amide bond and modulates electronic properties.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂FN₄O |
| Molecular Weight | 332.33 g/mol |
| IUPAC Name | 3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide |
| Topological Polar Surface Area | 85.6 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Characterization
The synthesis of 3-fluoro-N-[2-(pyridin-2-yl)-1H-benzimidazol-6-yl]benzamide involves a multi-step process optimized for yield and purity:
Key Synthetic Steps
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Benzimidazole Ring Formation: Condensation of 4-fluoro-1,2-phenylenediamine with pyridine-2-carboxylic acid under acidic conditions generates the 2-(pyridin-2-yl)-1H-benzimidazole scaffold .
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Fluorobenzoylation: Reaction of the benzimidazole intermediate with 3-fluorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) yields the final product .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–100°C |
| Catalyst | Piperidine acetate |
| Reaction Time | 6–8 hours |
| Yield | 62–68% |
Characterization via ¹H NMR (DMSO-d₆) reveals distinct peaks:
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δ 8.65 (d, 1H, pyridine-H),
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δ 7.92–7.45 (m, 8H, aromatic),
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δ 12.33 (s, 1H, NH) .
IR spectroscopy confirms the amide C=O stretch at 1654 cm⁻¹ and N-H bend at 1530 cm⁻¹.
Biological Activity and Mechanism
Glucokinase Activation
The compound acts as an allosteric glucokinase activator, binding to the enzyme’s regulatory site to enhance glucose phosphorylation. Key findings include:
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EC₅₀: 0.8 μM in hepatocyte assays, outperforming earlier analogs.
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Selectivity: >100-fold selectivity over other kinases (e.g., CDK4/6) .
Table 3: In Vitro Pharmacological Data
| Assay | Result |
|---|---|
| Glucokinase Activation (EC₅₀) | 0.8 μM |
| HepG2 Cell Viability (LD₅₀) | >500 μM |
| Metabolic Stability (t₁/₂) | 4.2 hours (human microsomes) |
Structure-Activity Relationships (SAR)
Critical modifications influencing activity:
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Pyridine Substitution: Replacement with bulkier groups (e.g., isopropyl) reduces glucokinase binding by 40% .
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Fluorine Position: Meta-fluorine maximizes potency; para-substitution decreases EC₅₀ by 3-fold .
Figure 1: Proposed Binding Mode
The pyridine nitrogen forms a hydrogen bond with Arg⁶³ of glucokinase, while the fluorobenzamide occupies a hydrophobic pocket near Leu⁴⁵⁵ .
Pharmacokinetics and Toxicity
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Oral Bioavailability: 58% in rodent models, with Cₘₐₓ achieved at 2 hours.
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CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM), suggesting low drug-drug interaction risk .
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Acute Toxicity: LD₅₀ > 2000 mg/kg in rats, classifying it as Category 5 under GHS .
Comparative Analysis with Related Compounds
Table 4: Benchmarking Against Clinical Candidates
| Compound | Target | EC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Title Compound | Glucokinase | 0.8 | >100 |
| Dorzagliatin | Glucokinase | 1.2 | 85 |
| Abemaciclib | CDK4/6 | 0.002 | 12 |
The title compound exhibits superior glucokinase activation but lacks the CDK4/6 off-target effects seen in oncology drugs .
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